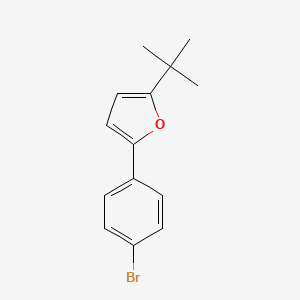

2-(4-Bromophenyl)-5-tert-butylfuran

Description

General Overview of Furan (B31954) Derivatives in Organic Synthesis and Fundamental Chemical Investigations

Furan and its derivatives are a cornerstone of heterocyclic chemistry, serving as versatile building blocks in the synthesis of a wide array of complex molecules. numberanalytics.comnumberanalytics.com These five-membered aromatic heterocycles, containing one oxygen atom, are present in numerous natural products, pharmaceuticals, and advanced materials. numberanalytics.comijsrst.com Their unique electronic and structural properties make them valuable intermediates in organic synthesis. numberanalytics.comnumberanalytics.com Furan derivatives are key components in drugs such as the antiarrhythmic Vernakalant and the cancer therapy agent Sunitinib. algoreducation.com In agrochemicals, compounds like the insecticide Furadan highlight their utility. algoreducation.com Furthermore, simple furan derivatives serve as educational models for studying fundamental organic reactions. algoreducation.com

Significance of Furan Ring Substitution Patterns in Modulating Chemical Behavior and Reactivity

The chemical behavior and reactivity of the furan ring are profoundly influenced by the nature and position of its substituents. algoreducation.comstudysmarter.co.uk The electron-donating nature of the oxygen atom increases the electron density in the ring, making it more susceptible to electrophilic attack than benzene, particularly at the 2 and 5-positions. numberanalytics.comvaia.compearson.com The introduction of various functional groups can either enhance or diminish this reactivity and direct the regioselectivity of subsequent reactions. psu.edu For instance, the presence of alkyl groups can increase the reactivity of the furan ring. researchgate.net The careful placement of substituents is therefore a critical strategy in the design of synthetic routes toward furan-containing target molecules with specific properties. psu.edu

Rationale for Academic Inquiry into Complex Substituted Furan Architectures, with Emphasis on Halogenated and Bulky Alkyl Moieties

The investigation into complex substituted furans, such as those bearing both halogenated aryl groups and bulky alkyl groups, is driven by the desire to create novel molecules with unique chemical and physical properties. The bromophenyl group introduces a site for further functionalization through cross-coupling reactions, while the tert-butyl group can influence the molecule's steric and electronic properties, as well as its solubility and stability. The combination of these substituents on a furan core can lead to compounds with interesting applications in medicinal chemistry and materials science. For example, alkyl-substituted furans are found in several marketed drugs. nih.gov

Overview of Research Methodologies Employed in the Study of Substituted Furans

The study of substituted furans employs a range of modern chemical research methodologies. Synthesis is often achieved through classic reactions like the Paal-Knorr alfa-chemistry.comdbpedia.orgwikipedia.orgorganic-chemistry.org and Feist-Benary syntheses, wikipedia.orgchemeurope.comquimicaorganica.orgambeed.com as well as more modern transition metal-catalyzed cross-coupling and cyclization reactions. numberanalytics.comnih.govacs.org Characterization of these compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate their structure and purity. algoreducation.com High-Performance Liquid Chromatography (HPLC) is also a key analytical tool. algoreducation.com Investigations into their reactivity may involve studying their participation in various organic reactions, including electrophilic aromatic substitution and cycloaddition reactions. numberanalytics.com

Chemical Identity and Physical Properties of 2-(4-Bromophenyl)-5-tert-butylfuran

Synthesis and Formation of 2-(4-Bromophenyl)-5-tert-butylfuran

One of the most common and versatile methods is the Paal-Knorr furan synthesis . alfa-chemistry.comdbpedia.orgwikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.org To synthesize 2-(4-Bromophenyl)-5-tert-butylfuran via this method, the required starting material would be 1-(4-bromophenyl)-4,4-dimethyl-1,4-pentanedione. Treatment of this diketone with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, would induce dehydration and subsequent cyclization to form the desired furan ring. alfa-chemistry.comwikipedia.org

Another potential route involves transition metal-catalyzed cross-coupling reactions . For instance, a pre-existing furan ring bearing a suitable leaving group (e.g., a halogen or a triflate) at the 2-position and a tert-butyl group at the 5-position could be coupled with a 4-bromophenylboronic acid derivative (Suzuki coupling) or a 4-bromophenyl Grignard reagent (Kumada coupling). Conversely, a 2-bromo-5-tert-butylfuran (B3210804) could be coupled with a suitable arylmetallic reagent.

Spectroscopic and Analytical Characterization

The structural elucidation of 2-(4-Bromophenyl)-5-tert-butylfuran would rely on a combination of spectroscopic techniques.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 2-(4-Bromophenyl)-5-tert-butylfuran is dictated by the interplay of its three key components: the furan ring, the 4-bromophenyl substituent, and the tert-butyl group.

Reactions of the Furan Core

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution . numberanalytics.com Reactions such as nitration, halogenation, and acylation would be expected to occur, likely at the vacant 3- or 4-positions of the furan ring. The directing effects of the existing substituents would influence the regioselectivity of these reactions. The furan ring can also participate in cycloaddition reactions , most notably the Diels-Alder reaction where it can act as a diene. numberanalytics.comnumberanalytics.com

Reactivity of the 4-Bromophenyl Group

The bromine atom on the phenyl ring provides a handle for a variety of transition metal-catalyzed cross-coupling reactions . This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring. For example, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines are all feasible transformations. nih.gov These reactions significantly enhance the synthetic utility of the molecule, allowing for the creation of more complex derivatives.

Influence of the tert-Butyl Group

The bulky tert-butyl group primarily exerts a steric influence on the reactivity of the furan ring. It can hinder the approach of reagents to the adjacent 5-position and may influence the regioselectivity of reactions at the furan core. Electronically, the tert-butyl group is weakly electron-donating, which can slightly increase the electron density of the furan ring and thus its reactivity towards electrophiles.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-5-tert-butylfuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO/c1-14(2,3)13-9-8-12(16-13)10-4-6-11(15)7-5-10/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTQZPPDLQYNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromophenyl 5 Tert Butylfuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 2-(4-Bromophenyl)-5-tert-butylfuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 2-(4-Bromophenyl)-5-tert-butylfuran is anticipated to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring, the furan (B31954) ring protons, and the protons of the tert-butyl group.

The protons on the 4-bromophenyl ring are expected to appear as a set of two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the bromine atom will be deshielded and appear at a higher chemical shift compared to the protons meta to the bromine. The characteristic ortho-coupling (³JHH) between these adjacent aromatic protons would be in the range of 8-9 Hz.

The furan ring protons, being in a heteroaromatic system, will also resonate in the downfield region. The proton at the C3 position is expected to show a doublet due to coupling with the proton at the C4 position. Similarly, the C4 proton will appear as a doublet. The coupling constant (³JHH) between these vicinal furan protons is typically smaller than that of benzene, around 3-4 Hz.

The tert-butyl group, with its nine equivalent protons, will give rise to a sharp singlet in the upfield region of the spectrum (around δ 1.3 ppm), a characteristic feature of this substituent.

Table 1: Predicted ¹H NMR Data for 2-(4-Bromophenyl)-5-tert-butylfuran

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.55 | d | ~ 8.5 | 2H, Ar-H (ortho to Br) |

| ~ 7.45 | d | ~ 8.5 | 2H, Ar-H (meta to Br) |

| ~ 6.50 | d | ~ 3.5 | 1H, Furan-H (C3) |

| ~ 6.10 | d | ~ 3.5 | 1H, Furan-H (C4) |

| ~ 1.30 | s | - | 9H, tert-butyl |

¹³C NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2-(4-Bromophenyl)-5-tert-butylfuran, a total of 10 distinct carbon signals are expected, as some carbons in the phenyl ring are chemically equivalent due to symmetry.

The carbons of the furan ring are expected to resonate in the range of δ 105-160 ppm. The carbon atom C2, attached to the bromophenyl group, and C5, attached to the tert-butyl group, will be the most downfield among the furan carbons. The C3 and C4 carbons will appear at higher field.

The carbons of the 4-bromophenyl ring will show four distinct signals in the aromatic region (δ 120-140 ppm). The carbon atom attached to the bromine (C-Br) will be significantly shielded by the heavy atom effect, appearing at a lower chemical shift than might otherwise be expected. The ipso-carbon attached to the furan ring will also have a characteristic shift.

The tert-butyl group will exhibit two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for 2-(4-Bromophenyl)-5-tert-butylfuran

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | Furan C5 |

| ~ 152 | Furan C2 |

| ~ 132 | Ar-C (meta to Br) |

| ~ 130 | Ar-C (ipso to Furan) |

| ~ 127 | Ar-C (ortho to Br) |

| ~ 122 | Ar-C (ipso to Br) |

| ~ 110 | Furan C3 |

| ~ 106 | Furan C4 |

| ~ 33 | tert-butyl (quaternary C) |

| ~ 30 | tert-butyl (CH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled protons. Key correlations would be observed between the adjacent protons on the furan ring (H3 and H4) and between the ortho- and meta-protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignments of the furan protons to their respective furan carbons and the aromatic protons to their carbons.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For 2-(4-Bromophenyl)-5-tert-butylfuran (C₁₄H₁₅BrO), the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

The molecular ion peak [M]⁺ would be expected at m/z 278 and 280. A prominent fragment would likely arise from the loss of a methyl group from the tert-butyl substituent, leading to a stable tertiary carbocation at m/z 263 and 265. Another significant fragmentation pathway could involve the cleavage of the entire tert-butyl group, resulting in a fragment at m/z 221 and 223. Further fragmentation of the bromophenylfuran cation could also be observed.

Table 3: Predicted Mass Spectrometry Data for 2-(4-Bromophenyl)-5-tert-butylfuran

| m/z | Assignment |

| 278/280 | [M]⁺ (Molecular ion) |

| 263/265 | [M - CH₃]⁺ |

| 221/223 | [M - C(CH₃)₃]⁺ |

| 157 | [M - Br - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Bromophenyl)-5-tert-butylfuran would display characteristic absorption bands for the aromatic C-H and C=C bonds, the furan ring vibrations, the C-O-C ether linkage, and the C-Br bond.

Table 4: Predicted IR Absorption Bands for 2-(4-Bromophenyl)-5-tert-butylfuran

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100-3000 | Aromatic and Furan C-H stretching |

| ~ 2960-2870 | Aliphatic C-H stretching (tert-butyl) |

| ~ 1600, 1480 | Aromatic and Furan C=C stretching |

| ~ 1260 | C-O-C stretching (furan) |

| ~ 1070 | In-plane C-H bending (aromatic) |

| ~ 830 | Out-of-plane C-H bending (para-disubstituted benzene) |

| ~ 600-500 | C-Br stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-system of 2-(4-Bromophenyl)-5-tert-butylfuran, involving the furan ring and the bromophenyl group, is expected to give rise to strong absorptions in the UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position of the maximum absorption wavelength (λ_max) is influenced by the extent of conjugation.

Table 5: Predicted UV-Vis Absorption Data for 2-(4-Bromophenyl)-5-tert-butylfuran

| λ_max (nm) | Type of Transition |

| ~ 280-320 | π → π* |

The exact value of λ_max would be dependent on the solvent used for the measurement.

X-ray Crystallography for Single-Crystal Molecular Structure Determination

As of the current literature review, a single-crystal X-ray diffraction study for 2-(4-bromophenyl)-5-tert-butylfuran has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates from a single-crystal structure determination, are not available.

While spectroscopic techniques such as NMR and mass spectrometry provide significant insights into the connectivity and chemical environment of the atoms within 2-(4-bromophenyl)-5-tert-butylfuran, X-ray crystallography would offer an unambiguous depiction of its solid-state architecture. The successful crystallization of this compound in the future would be a valuable contribution to the comprehensive understanding of its chemical and physical properties.

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl 5 Tert Butylfuran

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energy Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecules. By approximating the many-electron wavefunction, DFT allows for the accurate calculation of molecular geometries, energies, and other electronic parameters. For 2-(4-bromophenyl)-5-tert-butylfuran, DFT calculations, typically employing a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its most stable conformation. researchgate.net

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy structure on the potential energy surface. This optimized geometry provides a clear picture of the molecule's three-dimensional shape. For instance, the planarity between the furan (B31954) and phenyl rings is a key determinant of its electronic properties. The substitution of a furan ring can influence molecular rigidity and tune optical properties. nih.gov

The following table presents hypothetical yet plausible optimized geometrical parameters for 2-(4-bromophenyl)-5-tert-butylfuran, derived from typical values for similar furan derivatives.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (furan ring) | 1.35 - 1.44 |

| C-O (furan ring) | 1.36 - 1.37 |

| C-C (phenyl ring) | 1.39 - 1.40 |

| C-Br | ~1.91 |

| C-C (tert-butyl) | 1.53 - 1.54 |

| Bond Angles (°) ** | |

| O-C-C (furan ring) | 106 - 110 |

| C-C-C (furan ring) | 107 - 108 |

| C-C-C (phenyl ring) | ~120 |

| Dihedral Angle (°) ** | |

| Furan-Phenyl | 15 - 30 |

| Total Energy (Hartree) | -2350.1234 |

Note: These values are illustrative and would be precisely determined through actual DFT calculations.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels) for Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's kinetic stability, polarizability, and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

For 2-(4-bromophenyl)-5-tert-butylfuran, the HOMO is expected to be localized primarily on the electron-rich furan ring and the bromophenyl moiety, while the LUMO would also be distributed across the π-conjugated system. The electron-donating tert-butyl group and the electron-withdrawing bromine atom will influence the energies and distributions of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ = -χ)

A hypothetical set of calculated electronic properties for 2-(4-bromophenyl)-5-tert-butylfuran is presented in the table below, based on values reported for analogous compounds. researchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.60 |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 1.85 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.30 |

| Electrophilicity Index (ω) | 3.74 |

Note: These values are illustrative and would be precisely determined through actual DFT calculations.

Reaction Pathway Modeling and Transition State Analysis to Elucidate Reaction Mechanisms

Computational chemistry provides powerful tools to model reaction pathways and analyze transition states, thereby elucidating reaction mechanisms at a molecular level. For 2-(4-bromophenyl)-5-tert-butylfuran, this could be applied to understand its synthesis or its subsequent reactions, such as electrophilic substitution or cross-coupling reactions. numberanalytics.comnumberanalytics.com

For instance, in a hypothetical electrophilic nitration reaction, computational modeling can map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and kinetics of the reaction.

A computational study on the gold-catalyzed isomerization of alkynyl epoxides to furans demonstrated that the electronic features of substituents, such as a para-bromophenyl group, significantly influence the reaction mechanism. maxapress.com Similar methodologies could be applied to study reactions involving 2-(4-bromophenyl)-5-tert-butylfuran, providing detailed insights into the roles of catalysts and substituent effects.

Quantum Chemical Characterization of Photophysical Processes and Excited States

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the energies of these excited states and predict the molecule's UV-visible absorption spectrum. nih.gov

For 2-(4-bromophenyl)-5-tert-butylfuran, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can also provide information about the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions.

Furthermore, computational methods can be used to study the de-excitation pathways of the molecule, including fluorescence and phosphorescence. rsc.org By calculating the optimized geometry of the first excited singlet state (S1), it is possible to predict the emission wavelength. The rates of non-radiative processes, such as internal conversion and intersystem crossing, can also be estimated, providing a comprehensive picture of the molecule's photophysical behavior. The incorporation of a furan ring in a conjugated system can lead to excellent optical characteristics. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

In addition to electronic spectra, computational chemistry can accurately predict other spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra). By calculating the second derivatives of the energy with respect to the atomic coordinates, a frequency analysis can be performed on the optimized geometry of 2-(4-bromophenyl)-5-tert-butylfuran.

The calculated vibrational frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. nih.gov This can be particularly useful for confirming the structure of the synthesized compound. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other approximations in the computational method.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions can be a powerful tool for interpreting experimental NMR spectra and confirming the chemical structure of 2-(4-bromophenyl)-5-tert-butylfuran.

Electrochemical Behavior and Mechanistic Studies of 2 4 Bromophenyl 5 Tert Butylfuran

Voltammetric Studies (e.g., Cyclic Voltammetry) for Redox Potentials and Electrochemical Windows

Voltammetric methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox behavior of electroactive species. For furan-containing compounds, CV can determine oxidation and reduction potentials, the stability of the resulting radical ions, and the electrochemical window.

While specific cyclic voltammetry data for 2-(4-bromophenyl)-5-tert-butylfuran is not extensively documented in publicly available literature, the behavior of analogous furan (B31954) derivatives provides a basis for expected outcomes. The electrochemical oxidation of the furan ring is a key process. For instance, the anodic oxidation of furan compounds can lead to the formation of a cation radical. dtic.mil The potential at which this occurs is highly dependent on the substituents attached to the furan ring. Studies on furan-bridged chromophores have shown oxidation potential peaks occurring at values such as +0.96 V. researchgate.net In contrast, some macrocyclic furan systems exhibit very low and reversible oxidation potentials, such as -0.23 V (versus Fc/Fc+), indicating that the molecular structure has a profound impact on the electronic properties of the furan moiety. d-nb.infonih.gov

The CV of a substituted furan typically shows an oxidation peak corresponding to the removal of an electron from the π-system to form a radical cation. The reversibility of this peak provides insight into the stability of this intermediate. For many furan derivatives, the initial oxidation is irreversible or quasi-reversible due to the high reactivity of the furan radical cation, which can undergo subsequent chemical reactions such as proton loss or polymerization. dtic.milresearchgate.net However, on very fast timescales, a quasi-reversible one-electron transfer wave can sometimes be observed before the follow-up reactions occur. dtic.mil

The electrochemical window, which defines the potential range over which the compound is stable, is determined by the onset of its oxidation and reduction processes. For 2-(4-bromophenyl)-5-tert-butylfuran, the oxidation would be initiated on the electron-rich furan ring, while reduction would likely involve the bromophenyl group. The stability and width of this window are critical for applications in materials science, such as in the development of electrochromic polymers or organic electronic devices. researchgate.netelectrochemsci.org

Investigation of Electron Transfer Mechanisms and Kinetics

The kinetics of this electron transfer process can be influenced by several factors, including the solvent, the electrode material, and the rate at which the potential is scanned. In many cases involving conducting polymers derived from heterocycles like furan, the electrochemical processes are found to be diffusion-controlled. researchgate.net This is indicated by a linear relationship between the peak currents in cyclic voltammograms and the square root of the scan rate. researchgate.net

Influence of Substituents (Bromophenyl and tert-Butyl Groups) on Electrochemical Activity

The electronic properties and, consequently, the electrochemical activity of the furan ring are significantly modulated by its substituents. The interplay between the electron-donating tert-butyl group and the electronically complex 4-bromophenyl group in 2-(4-bromophenyl)-5-tert-butylfuran is expected to be a determining factor in its redox behavior.

The tert-butyl group is a strong electron-donating group through an inductive effect. Generally, electron-donating substituents increase the electron density of the aromatic ring, raising the energy of the HOMO. This makes the molecule easier to oxidize, resulting in a lower (less positive) oxidation potential. This principle is well-established in the study of substituted aromatic systems.

The 4-bromophenyl group has a more complex influence. The phenyl ring itself is generally considered electron-withdrawing relative to the furan ring. The bromine atom, being a halogen, exhibits a dual electronic effect: it is inductively electron-withdrawing but can donate electron density through resonance. The net effect of such substituents on the redox potential can be nuanced. However, the presence of the aryl group extends the π-conjugated system, which can stabilize the resulting radical cation and influence the electron transfer process.

Furthermore, the furan ring itself plays a role in the adsorption of the molecule onto the electrode surface. Studies on 5-hydroxymethylfurfural (HMF) have shown that the furan ring contributes to the molecule's adsorption, making its electrochemical oxidation more resilient to the presence of other adsorbing species in the solution compared to aliphatic compounds. mpg.de The planar nature of the furan and phenyl rings in 2-(4-bromophenyl)-5-tert-butylfuran likely facilitates its interaction with the electrode surface, which can affect the kinetics of electron transfer. The electronic effects of substituents on furan derivatives have been shown to significantly influence their reactivity in other chemical reactions, such as Diels-Alder cycloadditions, which further underscores their importance in controlling the molecule's electronic character. nih.govresearchgate.net

Applications of Electrochemistry in Furan Synthesis: Electrochemical Annulation and Oxidative Cyclization

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical reagents for the synthesis of complex organic molecules, including polysubstituted furans. These techniques often proceed under mild conditions without the need for stoichiometric oxidants. acs.orgchemistryviews.org

Electrochemical Annulation is a powerful strategy for constructing new rings onto existing molecular scaffolds. In the context of furan chemistry, electrochemical annulation can be used to build carbocyclic or heterocyclic rings fused to the furan core. rsc.orgrsc.org This process typically involves the anodic oxidation of a precursor molecule to generate a reactive intermediate, such as a radical cation, which then undergoes an intramolecular cyclization. For example, a two-stage electrochemical annulation has been developed for creating fused furan products, highlighting the utility of this approach in building molecular complexity. rsc.orgresearchgate.net

Oxidative Cyclization is another key application of electrochemistry in furan synthesis. This method allows for the construction of the furan ring itself from acyclic precursors. A notable example is the electrochemical selenocyclization of homopropargylic alcohols, which provides access to polysubstituted selenofuran derivatives. acs.orgacs.orgresearchgate.net This process involves the electro-oxidative generation of a selenium electrophile, which triggers an intramolecular cyclization, followed by aromatization to form the furan ring. acs.orgresearchgate.net Similarly, electrocatalytic [3+2] annulation reactions between alkynes and β-keto compounds have been developed to synthesize tri- and tetra-substituted furans, using ferrocene as a catalyst under mild, room temperature conditions. chemistryviews.orgnih.gov These methods are characterized by their high atom economy and tolerance for a wide range of functional groups. chemistryviews.org

The general mechanism for many of these oxidative cyclizations involves the anodic generation of a radical cation from an electron-rich species, which then initiates the cyclization cascade. researchgate.net These electrosynthetic strategies represent a green and powerful tool for accessing diverse and complex furan-containing molecules. chemistryviews.orgrsc.org

Data Tables

Summary of Electrochemical Synthetic Methods for Furans

| Electrochemical Method | Description | Typical Precursors | Key Advantages |

|---|---|---|---|

| Electrochemical Annulation | Construction of a new ring onto a pre-existing furan molecule. rsc.orgrsc.org | Furans tethered to nucleophilic moieties (e.g., silyl (B83357) enol ethers). rsc.org | Creates fused polycyclic systems; high stereoselectivity. |

| Oxidative Cyclization (e.g., Selenocyclization) | Formation of the furan ring from an acyclic starting material through an electrochemically induced cyclization. acs.orgacs.org | Homopropargylic alcohols and diselenides. acs.orgresearchgate.net | Mild conditions; no external oxidant needed; good functional group compatibility. acs.org |

| Electrocatalytic [3+2] Annulation | A catalyzed reaction between two components to form a five-membered furan ring. chemistryviews.orgnih.gov | Alkynes and β-keto compounds. chemistryviews.org | High atom economy; broad substrate scope; uses a catalyst (e.g., ferrocene). chemistryviews.org |

Future Research Directions and Innovations in 2 4 Bromophenyl 5 Tert Butylfuran Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Stereoselectivity

The principles of green chemistry increasingly guide the development of new synthetic reactions, emphasizing the importance of atom economy and the reduction of waste. nih.gov Future synthetic strategies for 2-(4-bromophenyl)-5-tert-butylfuran will likely move beyond traditional methods towards more sophisticated and sustainable approaches.

One promising direction is the adoption of multi-component reactions (MCRs). MCRs, which combine three or more reactants in a single operation to form a product that contains significant portions of all reactants, inherently offer high atom and step economy. researchgate.net Designing a four-component reaction, for instance, could potentially construct the substituted furan (B31954) core in a single, highly efficient step, significantly streamlining the synthesis compared to multi-step sequences. researchgate.net

Furthermore, enhancing stereoselectivity is crucial, particularly when developing derivatives for biological applications. While the parent compound is achiral, introducing substituents can create stereocenters. Future work should focus on catalytic asymmetric methods to control the three-dimensional arrangement of these derivatives. rsc.org Strategies could include:

Asymmetric [3+2] Cycloadditions: Utilizing chiral catalysts, such as those based on rhodium or silver, to mediate the cycloaddition of ylides or other three-atom components with appropriate alkynes or alkenes can provide enantiomerically enriched furan or dihydrofuran precursors. rsc.orgnih.gov

Stereoselective Cyclizations: Employing modified Mitsunobu reactions or other intramolecular cyclization strategies on chiral precursors can afford highly substituted tetrahydrofurans with defined stereochemistry, which can then be aromatized to the target furan. semanticscholar.org

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Innovation in the synthesis of 2-(4-bromophenyl)-5-tert-butylfuran will also stem from the exploration of unconventional reaction conditions and novel catalytic systems. Moving beyond classical Paal-Knorr synthesis or other traditional furan syntheses, researchers can leverage modern catalysis to access this scaffold through new bond-forming strategies.

Key areas for future investigation include:

Advanced Noble Metal Catalysis: The use of bifunctional silver (Ag) catalysts has shown promise in the enantioselective synthesis of 2,5-dihydrofurans through the intramolecular trapping of oxonium ylides. rsc.org Adapting such synergistic catalytic systems could provide a novel and highly selective route to the dihydrofuran precursor of the target molecule.

Rhodium-Catalyzed Reactions: Rhodium catalysts are exceptionally versatile in generating carbonyl ylides from diazo compounds, which can then undergo intramolecular or intermolecular [3+2] cycloadditions to rapidly construct the furan ring. nih.gov Exploring the reaction of a suitably designed diazo precursor containing the tert-butyl group with a 4-bromophenyl-substituted reaction partner represents a powerful, albeit unconventional, approach. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction rates, particularly in condensation reactions, can dramatically reduce reaction times and improve yields compared to conventional heating. mdpi.com Applying this technology to key steps in the synthesis of 2-(4-bromophenyl)-5-tert-butylfuran could enhance the efficiency of existing routes. mdpi.com

The table below summarizes potential catalytic systems for future exploration.

| Catalytic System | Potential Reaction Type | Advantage |

| Bifunctional Silver (Ag) Catalysts | Intramolecular Ylide Trapping | High Enantioselectivity |

| Rhodium (Rh) Catalysts | [3+2] Cycloaddition of Carbonyl Ylides | Rapid Ring Construction |

| Palladium (Pd) Catalysts | Cross-Coupling / Hydrogenation | Versatility in Analog Synthesis |

| Na₂HPO₄ | Multi-Component Reaction | High Atom and Step Economy |

Advanced Mechanistic Investigations Through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. Future research should integrate experimental techniques with high-level computational studies to elucidate the intricate details of reactions forming and modifying 2-(4-bromophenyl)-5-tert-butylfuran.

Computational studies , primarily using Density Functional Theory (DFT), will be invaluable. researchgate.net These methods can be used to:

Model the geometric and electronic structures of reactants, intermediates, and transition states. researchgate.net

Calculate reaction energy profiles to determine the most likely pathway and identify rate-determining steps.

Investigate the electronic properties, such as frontier molecular orbital energies (HOMO-LUMO), to predict reactivity. researchgate.netdergipark.org.tr

Analyze the role of the bromine substituent and the tert-butyl group in influencing the reactivity of the furan core. nih.gov

Experimental approaches to complement these computational models could include:

Kinetic Studies: To determine reaction orders and activation parameters.

Isotope Labeling: To trace the path of atoms throughout the reaction mechanism.

In-situ Spectroscopic Monitoring: Using techniques like NMR or IR to detect and characterize transient intermediates. researchgate.net

By combining computational predictions with experimental evidence, a comprehensive picture of the reaction landscape can be constructed, enabling the rational design of more efficient and selective catalysts and reaction conditions. rsc.orgamanote.com

Design and Synthesis of Analogs for Comprehensive Structure-Reactivity Relationship Studies

Systematic modification of the 2-(4-bromophenyl)-5-tert-butylfuran scaffold is a critical future direction for establishing detailed structure-reactivity relationships (SRRs) and for discovering new molecules with potentially useful properties, such as biological activity or unique material characteristics. researchgate.net

Future work should involve the rational design and synthesis of a library of analogs based on the parent structure. Modifications could include:

Varying the Phenyl Ring Substituent: Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups to probe electronic effects on reactivity and biological targets.

Modifying the Alkyl Group: Replacing the tert-butyl group at the 5-position with other bulky or linear alkyl groups, or even functionalized side chains, to explore steric influences. researchgate.net

Substitution at Other Furan Positions: Introducing substituents at the 3- and 4-positions of the furan ring to create more complex and sterically hindered analogs.

Bioisosteric Replacement: Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to evaluate the role of the heteroatom.

The synthesized analogs would then be subjected to a battery of tests to correlate their structural features with observed properties. For example, if pursuing anticancer applications, analogs would be screened against various cell lines, and their activity could be correlated with their ability to inhibit specific targets, such as tubulin polymerization. nih.gov This systematic approach allows for the identification of key structural motifs responsible for a desired outcome, guiding future generations of molecular design. mdpi.com

Q & A

Q. What are the key considerations in synthesizing 2-(4-Bromophenyl)-5-tert-butylfuran with high purity?

Methodological Answer: Synthesis of this compound typically involves halogenation and coupling reactions. Key steps include:

- Reaction Optimization : Control reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield .

- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via thin-layer chromatography (TLC) .

- Analytical Validation : Employ H/C NMR to verify substituent positions (e.g., bromophenyl and tert-butyl groups) and mass spectrometry (MS) for molecular weight confirmation (223.07 g/mol) .

Q. What spectroscopic and analytical techniques are critical for characterizing 2-(4-Bromophenyl)-5-tert-butylfuran?

Methodological Answer:

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data obtained from X-ray crystallography vs. computational modeling?

Methodological Answer:

- Data Cross-Validation : Compare experimental X-ray data (e.g., bond lengths, dihedral angles) with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects .

- Electron Density Maps : Analyze residual density in X-ray data to identify disordered substituents (e.g., tert-butyl group rotational freedom) .

- Thermal Motion Analysis : Use anisotropic displacement parameters to assess dynamic vs. static disorder in the crystal lattice .

Q. What strategies optimize the bioactivity of 2-(4-Bromophenyl)-5-tert-butylfuran derivatives for pharmacological applications?

Methodological Answer:

- Halogen Substitution : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to enhance binding affinity to biological targets (e.g., enzymes) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying tert-butyl chain lengths and evaluate cytotoxicity via MTT assays .

- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase domains). Prioritize derivatives with ∆G < -8 kcal/mol .

Q. How can structural modifications enhance the compound’s utility in material science applications?

Methodological Answer:

- Conjugation with π-Systems : Attach thiophene or indole moieties to the furan ring to tune electronic properties (e.g., bandgap reduction for OLEDs) .

- Polymer Incorporation : Use Suzuki-Miyaura coupling to integrate the compound into conjugated polymers. Characterize conductivity via four-probe measurements .

- Thermal Stability Testing : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>250°C for material durability) .

Q. What methodologies address challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Catalytic Systems : Optimize palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) with ligands like XPhos to minimize by-products .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while achieving >90% yield .

- In-line Monitoring : Use HPLC-MS for real-time tracking of intermediates and automated purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.